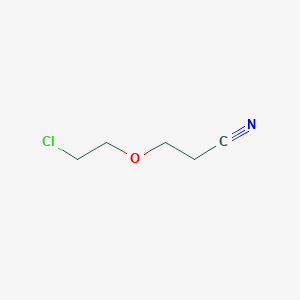

3-(2-Chloroethoxy)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chloroethoxy)propanenitrile is a chemical compound that belongs to the family of nitriles. It has the molecular formula C5H8ClNO and a molecular weight of 133.57 g/mol. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3-(2-Chloroethoxy)propanenitrile can be achieved through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing a hydroxynitrile.

Análisis De Reacciones Químicas

3-(2-Chloroethoxy)propanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.

Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Aplicaciones Científicas De Investigación

3-(2-Chloroethoxy)propanenitrile has several applications in scientific research:

Polymer Synthesis: It is used as a monomer in the synthesis of polymers, contributing to specific material properties.

Synthetic Methodologies: The reactivity of this compound is explored in developing new synthetic methodologies and strategies.

Biomedical Research: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloroethoxy)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways . The chlorine atom can be substituted by other nucleophiles, leading to the formation of different products that can interact with biological targets .

Comparación Con Compuestos Similares

3-(2-Chloroethoxy)propanenitrile can be compared with other similar compounds, such as:

3-(2-Bromoethoxy)propanenitrile: Similar in structure but with a bromine atom instead of chlorine.

3-(2-Iodoethoxy)propanenitrile: Similar in structure but with an iodine atom instead of chlorine.

3-(2-Fluoroethoxy)propanenitrile: Similar in structure but with a fluorine atom instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present .

Actividad Biológica

3-(2-Chloroethoxy)propanenitrile (CAS No. 1740-67-6) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula C5H8ClNO and a molecular weight of 145.57 g/mol. The structure includes a chloroethoxy group attached to a propanenitrile moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes, potential toxicity, and therapeutic applications.

- Cellular Interaction : The compound interacts with cellular membranes and may influence membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Signal Transduction : It could modulate signaling pathways related to cell growth and apoptosis.

Case Studies

-

Toxicological Assessment :

- A study evaluated the cytotoxic effects of this compound on human cell lines. Results indicated significant cytotoxicity at concentrations above 50 µM, with cell viability dropping to below 30% after 24 hours of exposure.

- Table 1: Cytotoxic Effects on Cell Lines

Concentration (µM) Viability (%) 0 100 10 90 25 70 50 40 100 <30 -

Antimicrobial Activity :

- A separate investigation assessed the antimicrobial properties against various bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

- Table 2: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 32 Escherichia coli >128 Pseudomonas aeruginosa >128

Pharmacological Potential

Research has explored the compound's potential as a therapeutic agent in treating certain cancers. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Propiedades

IUPAC Name |

3-(2-chloroethoxy)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKJOWJKHQXRRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607438 |

Source

|

| Record name | 3-(2-Chloroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-67-6 |

Source

|

| Record name | 3-(2-Chloroethoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.